molecular formula C13H16ClNO5S B7579851 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid

2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid

Cat. No. B7579851
M. Wt: 333.79 g/mol
InChI Key: JXCVZTUJOJDDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid, also known as SMAP-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. SMAP-2 belongs to the class of sulfonylmorpholine compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as COX-2 and HDAC. It has also been found to activate certain receptors in the nervous system, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are implicated in many diseases. 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells. In addition, 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid in lab experiments is its high purity and stability, which ensures consistent results. 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. One area of interest is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid may also have applications in cancer therapy, either as a standalone treatment or in combination with other drugs. Further research is needed to fully understand the mechanism of action of 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid and its effects on various signaling pathways in the body. In addition, studies are needed to optimize the synthesis of 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid and improve its bioavailability for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is a promising compound with potential therapeutic applications in various areas of research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for the development of new drugs. The synthesis of 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been optimized to ensure high yield and purity, making it suitable for scientific research. Further research is needed to fully understand the mechanism of action of 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid involves the reaction of 5-chloro-2-methylphenylsulfonyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with chloroacetic acid to yield 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. The synthesis of 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been optimized to ensure high yield and purity, making it suitable for scientific research.

Scientific Research Applications

2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been found to have potential therapeutic applications in various areas of research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been studied for its effects on the nervous system, where it has been found to have neuroprotective effects and to improve cognitive function.

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-9-2-3-10(14)6-12(9)21(18,19)15-4-5-20-11(8-15)7-13(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCVZTUJOJDDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid

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